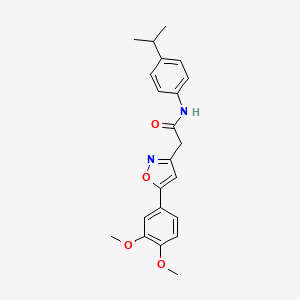

4-(Quinazolin-4-ylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinazolin-4(3H)-ones are obtained mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes .Molecular Structure Analysis

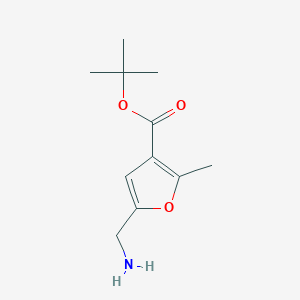

The molecular structure of 4-(Quinazolin-4-ylamino)butanoic acid involves a quinazoline moiety, which is a bicyclic compound consisting of two fused six-member rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis

The synthesis pathway for 4-(Quinazolin-4-ylamino)butanoic acid involves the reaction of 4-aminoquinazoline with butyric anhydride to form 4-(quinazolin-4-yl)butanoic acid .Physical And Chemical Properties Analysis

4-(Quinazolin-4-ylamino)butanoic acid is a solid compound . It has an empirical formula (Hill Notation) of C12H13N3O2 and a molecular weight of 231.25 .Applications De Recherche Scientifique

Antiviral Research

Quinazolin derivatives have been studied for their potential antiviral properties. For instance, (quinazolin-4-ylamino)methylphosphonate derivatives have been synthesized using microwave technology to enhance reaction times and yields, indicating a research interest in developing antiviral agents from quinazolin structures .

Chemical Synthesis

Sigma-Aldrich, a leading chemical supplier, lists “4-(Quinazolin-4-ylamino)butanoic acid” in their catalog, suggesting its use in chemical synthesis and research. Scientists in various fields, including life science and material science, may utilize this compound for synthetic applications .

Biological Activity Studies

Quinazolinone and quinazoline derivatives are subjects of extensive research due to their diverse biological activities. They are synthesized through various reactions, such as the Niementowski reaction, and are further modified to study their biological effects .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Quinazolinone derivatives have been known to exhibit a broad range of biological activities .

Mode of Action

Quinazolinone derivatives have been reported to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Quinazolinone derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Propriétés

IUPAC Name |

4-(quinazolin-4-ylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-11(17)6-3-7-13-12-9-4-1-2-5-10(9)14-8-15-12/h1-2,4-5,8H,3,6-7H2,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHCHTZOXDMJJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chlorothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930787.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid](/img/structure/B2930789.png)

![N-[(3-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2930794.png)

![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)

![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)

![5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2930804.png)